3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one
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Overview
Description
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a benzylidenehydrazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of quinoxalin-2-one with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. For example, the reaction can be performed in methanol at room temperature with a catalytic amount of acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the benzylidenehydrazinyl group to a hydrazine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the formation of reactive intermediates that can disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-benzimidazole
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-indole
- 3-[(2Z)-2-benzylidenehydrazinyl]-1H-pyrrole
Uniqueness
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-[(2Z)-2-benzylidenehydrazinyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H12N4O/c20-15-14(17-12-8-4-5-9-13(12)18-15)19-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10- |
InChI Key |
BJJPBBSWHJSMDG-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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